2-Cyano-N,N-dimethylacetamide

概要

説明

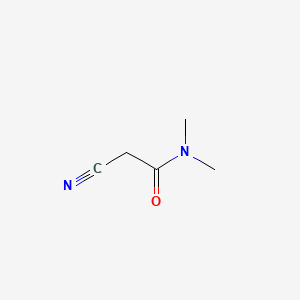

2-Cyano-N,N-dimethylacetamide is an organic compound with the molecular formula C5H8N2O. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and a dimethylacetamide moiety, making it a valuable intermediate in the synthesis of various organic compounds .

準備方法

Synthetic Routes and Reaction Conditions

2-Cyano-N,N-dimethylacetamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of dimethylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

2-Cyano-N,N-dimethylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.

Hydrolysis: In the presence of acids, the acyl-N bond can be hydrolyzed to produce acetic acid and dimethylamine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.

Condensation Reactions: Catalysts like triethylamine and solvents such as ethanol are often employed.

Hydrolysis: Acidic conditions, typically using hydrochloric acid, are required for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Various substituted amides and nitriles.

Condensation Reactions: Heterocyclic compounds such as pyrroles and imidazoles.

Hydrolysis: Acetic acid and dimethylamine.

科学的研究の応用

Synthetic Chemistry

Reagent in Organic Synthesis

DMAc serves as an important reagent in organic synthesis. It is often utilized for its ability to provide cyano groups, which are critical in forming various organic compounds. For instance, it has been shown to be effective in reactions involving the formation of C–N bonds and the synthesis of heterocycles. Studies indicate that DMAc can be employed to synthesize cyclic compounds and facilitate reactions that yield methylene-bridged products from aryl β-ketoesters or β-ketoamides .

Case Study: Synthesis of Nicosulfuron

A notable application of DMAc is its role as an intermediate in the synthesis of the herbicide nicosulfuron. Research demonstrated that DMAc could effectively participate in the formation of this herbicide through a series of chemical transformations, highlighting its importance in agricultural chemistry .

Agrochemical Applications

Herbicide Production

DMAc is essential in producing various agrochemicals, particularly herbicides. Its ability to introduce cyano groups makes it valuable for synthesizing compounds that inhibit weed growth. The synthesis of nicosulfuron is a prime example, where DMAc acts as a crucial building block .

Table 1: Agrochemical Applications of DMAc

| Agrochemical | Function | Reference |

|---|---|---|

| Nicosulfuron | Herbicide | Liu et al., 2011 |

| Other Herbicides | Intermediate for synthesis | Various sources |

Material Science

Polymer Production

In material science, DMAc is utilized as a solvent and reagent in the production of polymers. Its properties facilitate the dissolution of various polymers, making it an excellent choice for applications in coatings and adhesives. Furthermore, DMAc has been explored for its potential use in creating polymeric materials with enhanced properties .

Case Study: Polymer Blends

Research has shown that incorporating DMAc into polymer blends can improve mechanical properties and thermal stability. This has implications for developing advanced materials used in packaging and construction .

Chemical Properties and Safety

Physical Properties

- Molecular Weight: 112.13 g/mol

- Appearance: White to light yellow solid

- Boiling Point: 203 °C

- Solubility: Soluble in water and organic solvents

Safety Considerations

While DMAc is useful, it must be handled with care due to its potential health hazards. It is advisable to follow safety protocols when working with this compound, including using personal protective equipment (PPE) to mitigate exposure risks.

作用機序

The mechanism of action of 2-Cyano-N,N-dimethylacetamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the dimethylacetamide moiety provide reactive sites for interaction with other molecules. This reactivity allows the compound to participate in a wide range of chemical transformations, including nucleophilic substitution and condensation reactions .

類似化合物との比較

2-Cyano-N,N-dimethylacetamide can be compared with other N,N-dialkyl amides such as N,N-dimethylformamide and N,N-dimethylacetamide:

N,N-Dimethylformamide (DMF): Similar in structure but lacks the cyano group, making it less reactive in certain types of chemical reactions.

N,N-Dimethylacetamide (DMA): Also lacks the cyano group and is primarily used as a solvent rather than a reactive intermediate.

The presence of the cyano group in this compound makes it unique and more versatile in synthetic applications compared to its analogs .

生物活性

2-Cyano-N,N-dimethylacetamide (CDMA) is a compound that has garnered attention due to its role as an intermediate in the synthesis of various biologically active compounds. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a dimethylacetamide backbone. Its chemical formula is CHNO, and it exists as a colorless liquid at room temperature. The presence of the cyano group significantly influences its reactivity and biological activity.

Biological Activity Overview

Although this compound itself is not directly biologically active, it serves as a crucial precursor in the synthesis of various pharmacologically significant compounds. Notably, it is involved in the production of the herbicide nicosulfuron and other pharmaceutical agents.

Synthesis Pathways

- Nicosulfuron : CDMA is utilized in synthesizing nicosulfuron, an herbicide known for its effectiveness against certain weed species. The reaction involves coupling CDMA with other reagents to form the active herbicidal compound .

- Entacapone : Another significant application of CDMA is in the synthesis of entacapone, a medication used to treat Parkinson's disease. It acts by inhibiting catechol-O-methyltransferase (COMT), thereby enhancing the effects of levodopa.

In Vitro Studies

Research has demonstrated that compounds derived from this compound exhibit various biological activities:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of derivatives on cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). For instance, newly synthesized compounds related to CDMA showed promising cytotoxic activity against these cell lines using MTT assays .

- Pharmacological Activities : The derivatives of CDMA have been reported to possess antimicrobial, anticancer, and analgesic properties. A review highlighted that DMA derivatives exhibit diverse pharmacological activities due to their structural similarities with known drugs .

Case Studies

- Entacapone Synthesis : A detailed study on the synthesis pathway of entacapone from CDMA revealed that it involves multiple steps, including condensation reactions with specific aldehydes and subsequent cyclization processes. The resulting compound was tested for its efficacy in enhancing dopaminergic activity in Parkinson's disease models.

- Cytotoxic Evaluation : In an experimental setup, several derivatives synthesized from CDMA were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the CDMA structure significantly enhanced their cytotoxic potential, suggesting a structure-activity relationship that warrants further exploration .

Data Tables

特性

IUPAC Name |

2-cyano-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7(2)5(8)3-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATJPVGBSAQWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290832 | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-40-4 | |

| Record name | 7391-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Cyano-N,N-dimethylacetamide in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. One notable application involves its use as a precursor in the synthesis of 2-chloro-N,N-dimethylnicotinamide, a key intermediate in various synthetic processes []. This synthesis pathway involves a multi-step approach starting with the reaction of propargyl alcohol and dipropylamine, followed by a Knoevenagel condensation with this compound, and finally a cyclization reaction [].

Q2: Can this compound be used to synthesize other halogenated compounds?

A3: Yes, this compound can be brominated to produce 2-Bromo-2-cyano-N,N-dimethylacetamide [, ]. This brominated derivative acts as a selective brominating agent, specifically targeting the alpha-carbon of enolizable ketones [].

Q3: Are there any stability concerns regarding this compound?

A4: While this compound is generally stable at room temperature, it exhibits instability under basic conditions []. For long-term storage, it is recommended to keep it refrigerated at temperatures between 0-10 °C and shielded from light to maintain its integrity [].

Q4: What safety precautions should be taken when handling this compound?

A5: Due to its potential toxicity, it is essential to handle this compound with caution. It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area or under a fume hood to minimize exposure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。